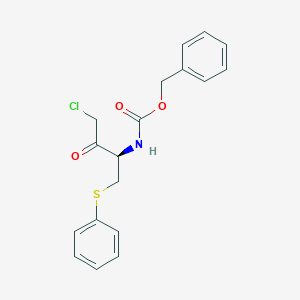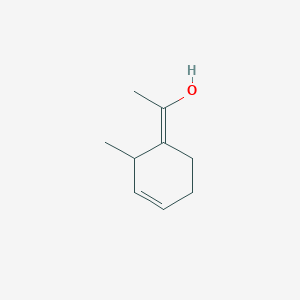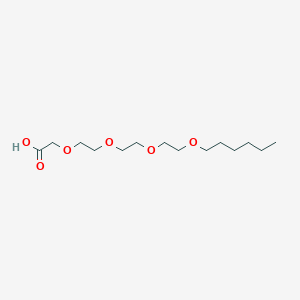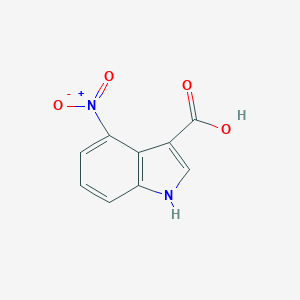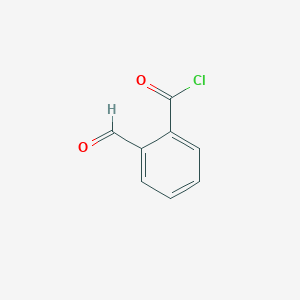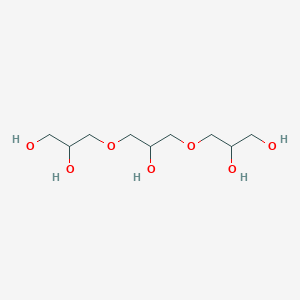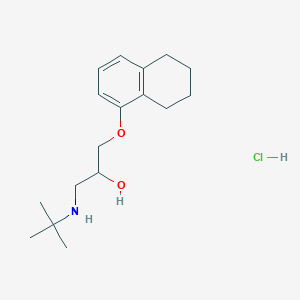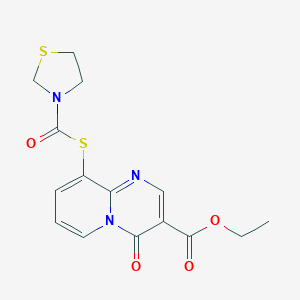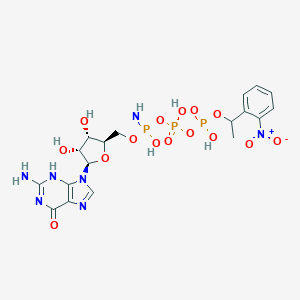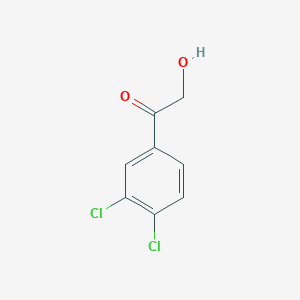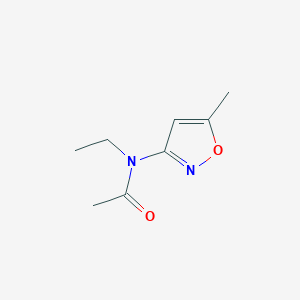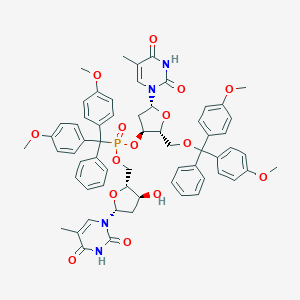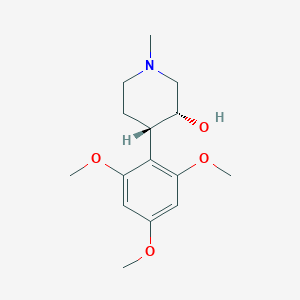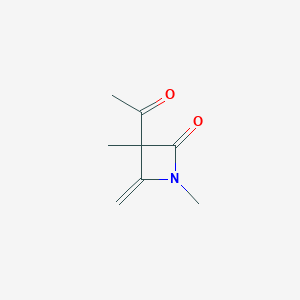
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one is a chemical compound that is commonly used in scientific research. It is a member of the azetidinone family of compounds and is known for its ability to inhibit enzymes and modulate biological pathways.
Mechanism Of Action
The mechanism of action of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one involves the inhibition of enzymes and modulation of biological pathways. It has been shown to act as a competitive inhibitor of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to modulate the activity of the Wnt signaling pathway by inhibiting the activity of glycogen synthase kinase 3 beta.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one are varied and depend on the specific enzyme or pathway being targeted. It has been shown to induce cell differentiation and inhibit cell proliferation in certain cancer cell lines. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to modulate the immune response by inhibiting the activity of T cells and reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one in lab experiments is its ability to selectively target specific enzymes and pathways. This allows researchers to study the activity of these enzymes and pathways in a controlled manner. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to have low toxicity and is well-tolerated in animal models.
One limitation of using 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the synthesis of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, researchers are exploring the potential of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of new chemical probes based on 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one could lead to the discovery of new enzymes and pathways involved in biological processes.
Synthesis Methods
The synthesis of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one involves the reaction of 3-acetylcyclohexanone with methylamine in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of pure 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one.
Scientific Research Applications
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has a wide range of applications in scientific research. It is commonly used as a chemical probe to study the activity of enzymes and their role in biological pathways. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in gene expression and cell differentiation. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been used to modulate the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
properties
CAS RN |
118987-40-9 |
|---|---|
Product Name |
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5-8(3,6(2)10)7(11)9(5)4/h1H2,2-4H3 |
InChI Key |
FNIWCJHIEQNMJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(=C)N(C1=O)C)C |
Canonical SMILES |
CC(=O)C1(C(=C)N(C1=O)C)C |
synonyms |
2-Azetidinone, 3-acetyl-1,3-dimethyl-4-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silyl](/img/structure/B55129.png)
